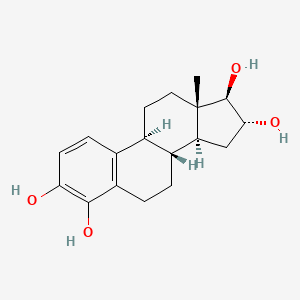
4-Hydroxyestriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyestriol, also known as this compound, is a useful research compound. Its molecular formula is C18H24O4 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to 4-Hydroxyestriol
This compound, a metabolite of estriol, is gaining attention in scientific research for its potential applications in cancer research, particularly in understanding estrogen-related carcinogenesis. This compound is involved in various biochemical pathways and has been implicated in the development of certain cancers, especially breast cancer. This article explores the scientific research applications of this compound, highlighting its role as a biomarker, its carcinogenic potential, and its implications in therapeutic contexts.
Biomarker for Estrogenic Imbalance
This compound serves as a significant biomarker for detecting estrogenic imbalance in tissues. Studies have shown that the levels of this compound-derived DNA adducts are elevated in high-risk women and those diagnosed with breast cancer. These adducts can lead to mutations that initiate cancer development, making this compound a critical focus for early detection strategies .
Table 1: Biomarkers Associated with this compound
Carcinogenic Potential
Research indicates that this compound is a potent carcinogen compared to its counterpart, 2-hydroxyestriol. The reactive quinones derived from this compound can form DNA adducts that may lead to mutations and tumorigenesis. Experimental studies on Syrian golden hamsters demonstrated that intraperitoneal injections of this compound resulted in renal tumors, underscoring its carcinogenic properties .
Case Study: Tumor Induction in Animal Models
- Model : Syrian golden hamsters
- Procedure : Intraperitoneal injection of varying doses of this compound.
- Outcome : Significant tumor formation observed in renal tissues; no tumors were induced by 2-hydroxyestriol .
Table 2: Mechanistic Insights into Carcinogenesis
Therapeutic Implications
While primarily studied for its carcinogenic properties, there is emerging interest in exploring the therapeutic potential of modulating the effects of this compound. Understanding its role in estrogen metabolism could lead to novel interventions aimed at preventing estrogen-related cancers or managing their progression.
Propiedades
Número CAS |
60021-32-1 |
|---|---|
Fórmula molecular |
C18H24O4 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,16,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-7-6-10-9-4-5-14(19)16(21)12(9)3-2-11(10)13(18)8-15(20)17(18)22/h4-5,10-11,13,15,17,19-22H,2-3,6-8H2,1H3/t10-,11-,13+,15-,17+,18+/m1/s1 |
Clave InChI |
KKXSCWWODCABHQ-OZPBLJIJSA-N |
SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4O)O |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4O)O |
SMILES canónico |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4O)O |
Sinónimos |
4-hydroxyestriol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















